An In-depth Technical Guide to Diprop-2-ynyl Butanedioate: Structure, Synthesis, and Applications
An In-depth Technical Guide to Diprop-2-ynyl Butanedioate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprop-2-ynyl butanedioate, also known as di(2-propynyl) succinate or bis-propargyl-succinate (BPS), is a symmetrical diester of butanedioic acid (succinic acid) and propargyl alcohol. Its chemical structure is characterized by a central four-carbon succinate backbone with terminal propargyl groups, each containing a reactive alkyne functionality. This unique architecture makes it a valuable bifunctional building block in organic synthesis and materials science. The presence of two terminal alkynes allows for efficient crosslinking of polymers and participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1] This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the burgeoning applications of diprop-2-ynyl butanedioate, with a particular focus on its relevance to drug development and advanced materials.
Chemical Structure and Properties
The fundamental characteristics of diprop-2-ynyl butanedioate are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| IUPAC Name | diprop-2-yn-1-yl butanedioate |
| Synonyms | di(2-propynyl) succinate, Bis-propargyl-succinate (BPS) |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.19 g/mol |
| Appearance | Not specified in provided search results. |
| Melting Point | Not specified in provided search results. |
| Boiling Point | Not specified in provided search results. |
| Solubility | Soluble in common organic solvents like CDCl₃. |
The molecule's structure, featuring two terminal alkyne groups, is the primary determinant of its chemical reactivity and utility. These alkynes are readily available for a variety of chemical transformations, most notably the highly efficient and specific "click" reaction with azides.
Synthesis of Diprop-2-ynyl Butanedioate
The synthesis of diprop-2-ynyl butanedioate is typically achieved through a Fischer-Speier esterification reaction between succinic acid and propargyl alcohol in the presence of an acid catalyst.[2][3][4] This is a well-established and cost-effective method for producing esters.
Reaction Scheme
Caption: Fischer-Speier esterification of succinic acid with propargyl alcohol.
Mechanistic Insights
The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[3][5] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
The reaction proceeds through the following key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst donates a proton to one of the carbonyl oxygens of succinic acid, activating it.
-
Nucleophilic attack: The lone pair of electrons on the oxygen of propargyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A base (such as another molecule of alcohol or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen to yield the final ester and regenerate the acid catalyst.
Since the reaction is reversible, it is crucial to shift the equilibrium towards the product side. This is typically achieved by using a large excess of one of the reactants (usually the less expensive one, in this case, propargyl alcohol) or by removing the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus.[5]
Experimental Protocol
The following is a detailed, self-validating protocol for the synthesis of diprop-2-ynyl butanedioate based on established Fischer esterification procedures.[2][6]
Materials and Equipment:
-
Succinic acid
-
Propargyl alcohol (excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine succinic acid and a significant excess of propargyl alcohol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC, typically several hours), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess propargyl alcohol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude diprop-2-ynyl butanedioate can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization
The successful synthesis of diprop-2-ynyl butanedioate is confirmed through various spectroscopic techniques. The following data is based on the reported spectra for bis-propargyl-succinate (BPS).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃): [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.7 ppm | Doublet | 4H | -O-CH₂ -C≡CH |
| ~2.7 ppm | Singlet | 4H | -CO-CH₂ -CH₂ -CO- |
| ~2.5 ppm | Triplet | 2H | -C≡CH |
¹³C NMR (in CDCl₃): [1]
| Chemical Shift (δ, ppm) | Assignment |
| ~171 ppm | C =O (Ester carbonyl) |
| ~77 ppm | -C ≡CH |
| ~75 ppm | -C≡C H |
| ~52 ppm | -O-C H₂-C≡CH |
| ~29 ppm | -CO-C H₂-C H₂-CO- |
Infrared (IR) Spectroscopy
The IR spectrum of diprop-2-ynyl butanedioate is expected to show characteristic absorption bands for its functional groups.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3290 cm⁻¹ | Strong | ≡C-H stretch (terminal alkyne) |
| ~2120 cm⁻¹ | Medium | C≡C stretch (alkyne) |
| ~1735 cm⁻¹ | Strong | C=O stretch (ester carbonyl) |
| ~1160 cm⁻¹ | Strong | C-O stretch (ester) |
Applications in Research and Drug Development
The presence of two terminal alkyne groups makes diprop-2-ynyl butanedioate a highly versatile molecule, particularly in the fields of polymer chemistry and drug development.
Crosslinking Agent in Polymer Science
Diprop-2-ynyl butanedioate serves as an effective crosslinking agent in the synthesis of polymers.[7] The dual alkyne functionality allows for the formation of networked polymer structures, enhancing their mechanical properties, thermal stability, and chemical resistance. This is particularly valuable in the development of specialty resins, coatings, and hydrogels.[8]
"Click" Chemistry and Bioconjugation
The terminal alkyne groups of diprop-2-ynyl butanedioate are ideal substrates for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of "click chemistry."[1] This reaction is characterized by its high efficiency, specificity, and biocompatibility, making it a powerful tool for:
-
Drug Delivery Systems: Diprop-2-ynyl butanedioate can be used to crosslink polymers to form hydrogels for controlled drug release.[9][10] The alkyne groups can also be used to conjugate targeting ligands or therapeutic molecules to the polymer backbone.
-
Biomaterial Functionalization: The "clickable" nature of this molecule allows for the straightforward functionalization of biomaterials, such as scaffolds for tissue engineering, with bioactive peptides, carbohydrates, or other signaling molecules.
-
Self-Healing Materials: Research has shown that bis-propargyl-succinate can act as a healing agent in polymers.[1] When a crack forms in the material, encapsulated BPS can be released and react with azide-functionalized polymers via "click" chemistry to repair the damage.
Caption: "Click" reaction of diprop-2-ynyl butanedioate with an azide.
Conclusion
Diprop-2-ynyl butanedioate is a readily synthesized and highly versatile chemical entity with significant potential in materials science and drug development. Its symmetric structure, featuring two terminal alkyne groups, allows for its use as a potent crosslinking agent and a key component in "click" chemistry-based applications. The straightforward Fischer-Speier esterification provides an accessible route to this valuable molecule. As research into advanced drug delivery systems, self-healing materials, and functional biomaterials continues to expand, the utility of diprop-2-ynyl butanedioate as a bifunctional building block is poised to grow, offering scientists and researchers a powerful tool for molecular construction and innovation.
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